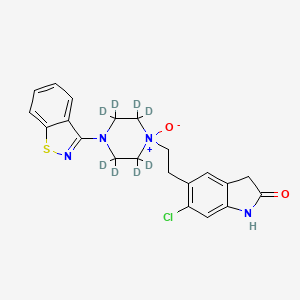
4-Formyl Antipyrine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl Antipyrine-d3 is a deuterated form of 4-Formyl Antipyrine, a derivative of the pyrazolone family of compounds. The deuterium atoms in the compound are substituted for hydrogen atoms, resulting in a slightly different molecular weight and chemical properties . This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl Antipyrine-d3 involves the deuteration of 4-Formyl Antipyrine. The process typically includes the following steps:
Starting Material: 4-Formyl Antipyrine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-Formyl Antipyrine are subjected to deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Formyl Antipyrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Formyl Antipyrine-d3 involves its interaction with specific molecular targets and pathways:
Cyclooxygenase Inhibition: Similar to antipyrine, it is thought to inhibit cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in prostaglandin synthesis.
Fluorescent Chemosensor: Acts as a fluorescent chemosensor for detecting metal ions, such as Fe3+, through a process involving restricted photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF).
Vergleich Mit ähnlichen Verbindungen
4-Formyl Antipyrine-d3 can be compared with other similar compounds, such as:
4-Aminoantipyrine: Another derivative of antipyrine with analgesic, anti-inflammatory, and antipyretic properties.
4-Acetylantipyrine: Known for its potential antipyretic and analgesic effects.
Uniqueness
This compound is unique due to its deuterated form, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its ability to act as a fluorescent chemosensor also sets it apart from other similar compounds .
Conclusion
This compound is a valuable compound in scientific research, offering unique properties and applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
InChI-Schlüssel |
QFYZFYDOEJZMDX-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


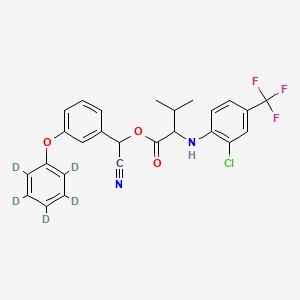
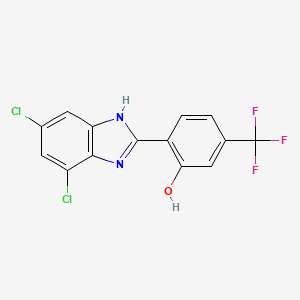

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
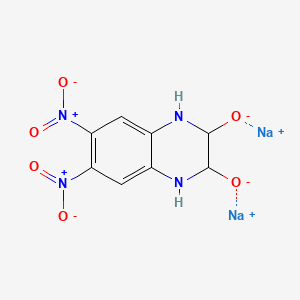


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)

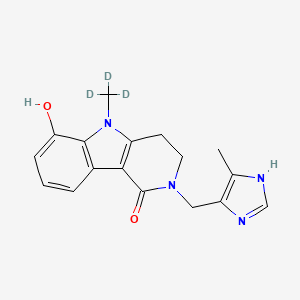
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
